molecular formula C16H11ClN6OS B15108441 1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole

1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole

Cat. No.: B15108441
M. Wt: 370.8 g/mol
InChI Key: BPAHLAQMDZKBRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole is a complex organic compound that features a tetrazole ring, a chlorophenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of an appropriate hydrazide with a nitrile under acidic conditions.

    Sulfanyl Linkage Formation: The oxadiazole derivative is then reacted with a thiol to introduce the sulfanyl group.

    Tetrazole Ring Formation: The final step involves the cyclization of the intermediate with sodium azide in the presence of a suitable catalyst to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. The chlorophenyl and oxadiazole groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-5-methyl-1H-tetrazole: Lacks the oxadiazole moiety.

    1-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-tetrazole: Lacks the chlorophenyl group.

    5-(3-chlorophenyl)-1H-tetrazole: Lacks both the oxadiazole and sulfanyl groups.

Uniqueness

1-(3-chlorophenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-1H-tetrazole is unique due to the presence of both the oxadiazole and tetrazole rings, as well as the sulfanyl linkage. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H11ClN6OS

Molecular Weight

370.8 g/mol

IUPAC Name

5-[[1-(3-chlorophenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C16H11ClN6OS/c17-12-7-4-8-13(9-12)23-16(19-21-22-23)25-10-14-18-15(20-24-14)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

BPAHLAQMDZKBRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.